molecular formula C8H15NO4S B12114855 Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester CAS No. 51070-59-8

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester

Cat. No.: B12114855
CAS No.: 51070-59-8
M. Wt: 221.28 g/mol
InChI Key: DGPNGBXMACIVGR-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of glycine, an amino acid, and features a tetrahydro-1,1-dioxido-3-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester typically involves the reaction of glycine derivatives with methylating agents and tetrahydro-1,1-dioxido-3-thienyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methyl ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The tetrahydro-1,1-dioxido-3-thienyl group can modulate the compound’s reactivity and binding affinity, influencing its biological and chemical effects. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, hydrochloride
  • Glycine, N-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-

Uniqueness

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and potential applications. Compared to its hydrochloride and sulfonyl counterparts, the methyl ester variant may exhibit different chemical behaviors and biological activities.

Properties

CAS No.

51070-59-8

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate

InChI

InChI=1S/C8H15NO4S/c1-9(5-8(10)13-2)7-3-4-14(11,12)6-7/h7H,3-6H2,1-2H3

InChI Key

DGPNGBXMACIVGR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1CCS(=O)(=O)C1

Origin of Product

United States

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